

The Stereochemistry of (2R,3R)-Tartaric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R,3R)-E1R

Cat. No.: B2631754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of (2R,3R)-tartaric acid, a molecule of significant historical and practical importance in chemistry and drug development. We will delve into its structure, properties, and the relationships between its stereoisomers, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Introduction to Tartaric Acid and its Stereoisomers

Tartaric acid, systematically known as 2,3-dihydroxybutanedioic acid, is a dicarboxylic acid containing two chiral centers at carbons C2 and C3. This structural feature gives rise to three stereoisomers: a pair of enantiomers, (2R,3R)-tartaric acid and (2S,3S)-tartaric acid, and a meso compound, (2R,3S)-tartaric acid.^{[1][2]}

- (2R,3R)-Tartaric Acid: Also known as L-(+)-tartaric acid, this is the naturally occurring isomer, most notably found in grapes.^[3] It is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction.
- (2S,3S)-Tartaric Acid: Referred to as D-(-)-tartaric acid, this is the enantiomer (non-superimposable mirror image) of the (2R,3R) form. It is levorotatory, rotating plane-polarized light in the counter-clockwise direction by an equal magnitude to its enantiomer.^[3]
- meso-Tartaric Acid: This isomer has a (2R,3S) or (2S,3R) configuration. Despite having two chiral centers, it possesses an internal plane of symmetry, making it achiral and optically

inactive.^[4] The rotation of light by one chiral center is canceled out by the equal and opposite rotation of the other.

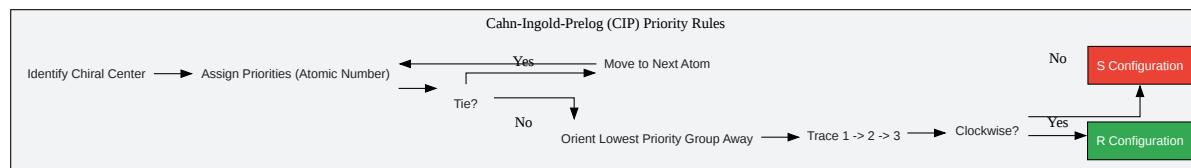
The enantiomeric pair, (2R,3R) and (2S,3S)-tartaric acid, are diastereomers of the meso form. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Assigning Chirality: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each chiral center (R or S) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Steps for Assigning Priority:

- Identify the Chiral Center: A carbon atom bonded to four different groups.
- Assign Priority to Attached Atoms: Priority is determined by the atomic number of the atoms directly attached to the chiral center. The higher the atomic number, the higher the priority.
- Tie-Breaker: If two or more directly attached atoms are the same, move to the next atoms along the chains until a point of first difference is found.
- Orient the Molecule: The molecule is oriented so that the lowest priority group (usually hydrogen) is pointing away from the viewer.
- Determine R/S Configuration: Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is R (Rectus). If it is counter-clockwise, the configuration is S (Sinister).


Application to (2R,3R)-Tartaric Acid:

For C2 in (2R,3R)-tartaric acid:

- Priority 1: -OH (Oxygen, atomic number 8)
- Priority 2: -COOH (The carbon is bonded to two oxygens)

- Priority 3: -CH(OH)COOH (The carbon is bonded to an oxygen, a carbon, and a hydrogen)
- Priority 4: -H (Hydrogen, atomic number 1)

With the hydrogen atom pointing away, the sequence from 1 to 2 to 3 is clockwise, hence the R configuration. A similar analysis for C3 also yields an R configuration.

[Click to download full resolution via product page](#)

Figure 1. Logical workflow for applying the Cahn-Ingold-Prelog (CIP) rules.

Quantitative Data and Physical Properties

The stereoisomers of tartaric acid exhibit distinct physical properties, which are crucial for their separation and characterization.

Property	(2R,3R)-Tartaric Acid	(2S,3S)-Tartaric Acid	meso-Tartaric Acid
Synonyms	L-(+)-Tartaric Acid	D-(-)-Tartaric Acid	
Melting Point	171-174 °C	171-174 °C	146-148 °C
Specific Rotation ([(\alpha)]D)	+12.7°	-12.7°	0°
pKa1 (at 25°C)	2.98	2.98	3.17
pKa2 (at 25°C)	4.34	4.34	4.91
Solubility in water (g/100 mL at 20°C)	139	139	125

Experimental Protocol: Resolution of Racemic Tartaric Acid

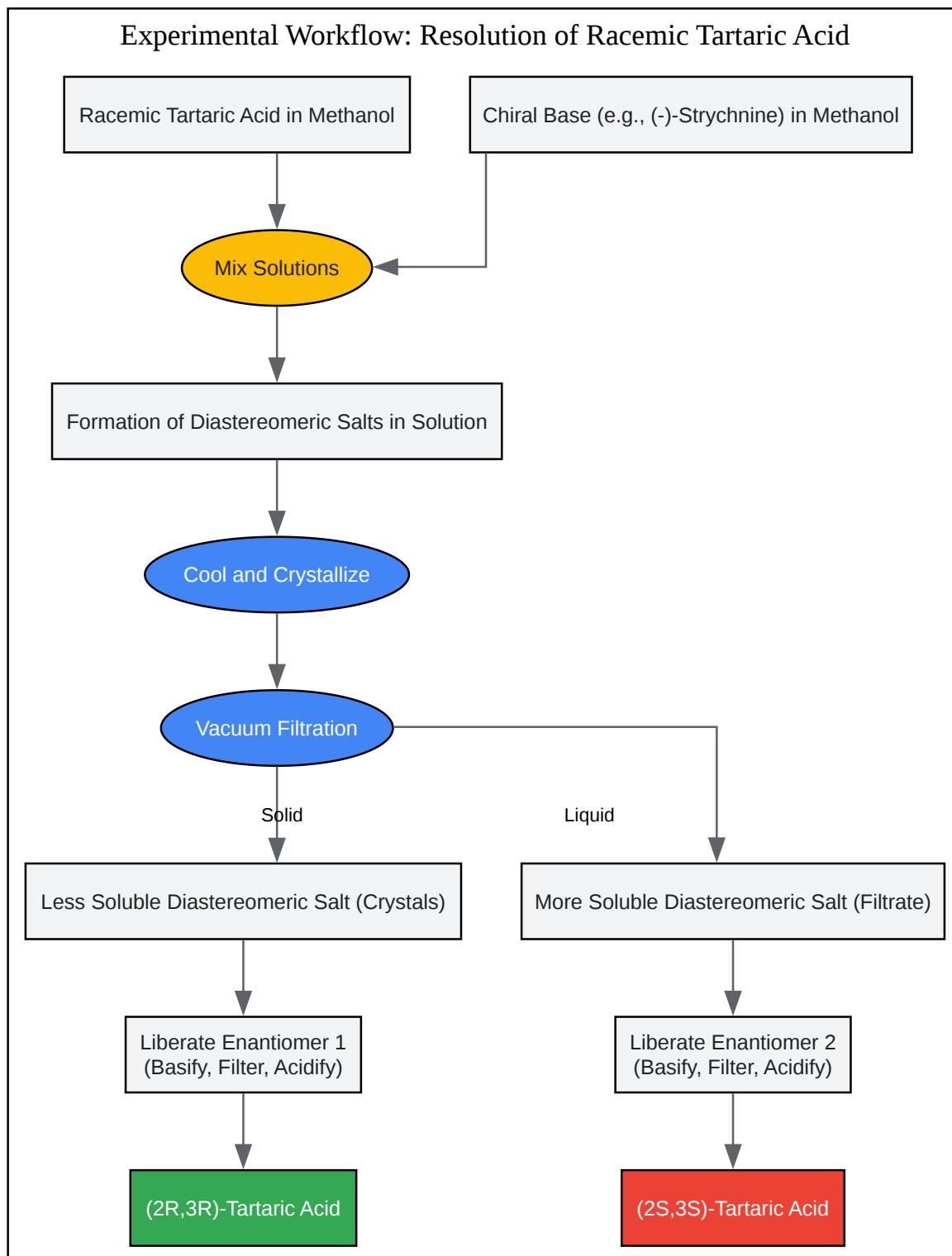
Obtaining enantiomerically pure (2R,3R)-tartaric acid often involves the resolution of a racemic mixture (an equal mixture of the (2R,3R) and (2S,3S) enantiomers). This is typically achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Principle: The reaction of a racemic mixture of an acid with a single enantiomer of a chiral base results in the formation of a pair of diastereomeric salts. These diastereomers have different physical properties, allowing for their separation.

(R,S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base (Diastereomeric salts with different solubilities)

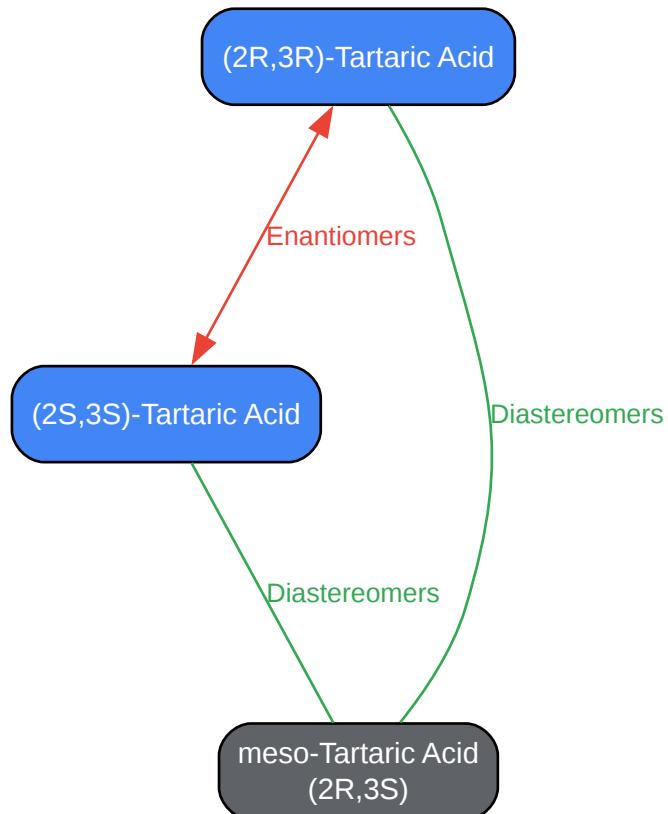
Materials:

- Racemic tartaric acid
- (-)-Strychnine or (+)-cinchonine (chiral resolving agent)
- Methanol


- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Distilled water
- Erlenmeyer flasks
- Büchner funnel and filter paper
- pH paper or pH meter
- Heating plate
- Ice bath

Procedure:

- **Dissolution:** Dissolve a known quantity of racemic tartaric acid in hot methanol in an Erlenmeyer flask.
- **Addition of Resolving Agent:** In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (-)-strychnine) in methanol, heating gently if necessary.
- **Formation of Diastereomeric Salts:** Slowly add the resolving agent solution to the tartaric acid solution with constant stirring.
- **Crystallization:** Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
- **Separation:** Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. The filtrate contains the more soluble diastereomeric salt.
- **Liberation of the Enantiomer:**
 - **From the Crystals:** Dissolve the collected crystals in a minimal amount of hot water. Add a solution of sodium hydroxide to basify the solution ($\text{pH} > 10$), which will precipitate the


chiral base. Filter off the precipitated base. The filtrate now contains the sodium salt of one enantiomer of tartaric acid. Acidify the filtrate with hydrochloric acid ($\text{pH} < 2$) to precipitate the pure enantiomeric tartaric acid. Collect the crystals by vacuum filtration, wash with cold water, and dry.

- From the Filtrate: Treat the mother liquor from step 5 in the same manner (basification to remove the resolving agent, followed by acidification) to recover the other enantiomer of tartaric acid.
- Characterization: Determine the melting point and specific rotation of the resolved enantiomers to confirm their identity and purity.

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for the resolution of racemic tartaric acid.

Relationships Between Tartaric Acid Stereoisomers

The relationships between the stereoisomers of tartaric acid are fundamental concepts in stereochemistry.

[Click to download full resolution via product page](#)

Figure 3. Stereochemical relationships of tartaric acid isomers.

Conclusion

The stereochemistry of (2R,3R)-tartaric acid and its related isomers is a cornerstone of organic chemistry. A thorough understanding of their structures, distinct physical properties, and the methods for their separation is essential for professionals in research and drug development. The principles illustrated by tartaric acid, from chirality and optical activity to the resolution of enantiomers, are broadly applicable in the synthesis and analysis of chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. t.soka.ac.jp [t.soka.ac.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gauthmath.com [gauthmath.com]
- To cite this document: BenchChem. [The Stereochemistry of (2R,3R)-Tartaric Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2631754#introduction-to-stereochemistry-of-2r-3r-tartaric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com